

Application Notes and Protocols for the Synthesis of Diisopentyl Phthalate-d4

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Compound of Interest		
Compound Name:	Diisopentyl Phthalate-d4	
Cat. No.:	B585366	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of **Diisopentyl Phthalate-d4** (DIPP-d4), a labeled internal standard valuable for research in toxicology, environmental monitoring, and drug metabolism studies. The synthesis involves a two-step process commencing with the deuteration of phthalic acid to form phthalic anhydride-d4, followed by esterification with isopentyl alcohol.

Introduction

Diisopentyl Phthalate (DIPP) is a plasticizer that has garnered attention due to its potential endocrine-disrupting properties and observed fetotoxicity and embryolethality in toxicological studies.[1] The deuterated analog, **Diisopentyl Phthalate-d4**, serves as an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its use as an internal standard allows for accurate measurement of DIPP levels in various matrices by correcting for analyte loss during sample preparation and variations in instrument response. This is crucial for pharmacokinetic studies in drug development, where understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and other xenobiotics is paramount.

Synthesis of Diisopentyl Phthalate-d4

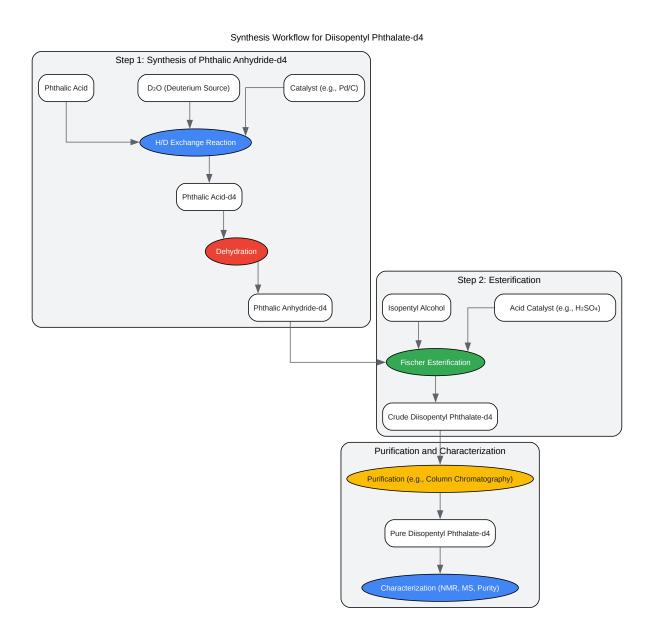
The synthesis of **Diisopentyl Phthalate-d4** is achieved through a two-step process:



- Synthesis of Phthalic Anhydride-d4: Phthalic acid undergoes a hydrogen-deuterium (H/D) exchange reaction in the presence of a suitable catalyst and a deuterium source (e.g., D₂O), followed by dehydration to yield Phthalic Anhydride-d4.
- Esterification: The resulting Phthalic Anhydride-d4 is then esterified with isopentyl alcohol in the presence of an acid catalyst to produce **Diisopentyl Phthalate-d4**.

Logical Workflow for Synthesis





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Caption: Logical workflow for the synthesis of **Diisopentyl Phthalate-d4**.



Experimental Protocols Step 1: Synthesis of Phthalic Anhydride-d4

Materials:

- Phthalic acid
- Deuterium oxide (D2O, 99.9 atom % D)
- Palladium on carbon (Pd/C, 10%)
- Anhydrous toluene
- Round-bottom flask
- · Reflux condenser
- · Magnetic stirrer with heating plate
- Inert atmosphere setup (e.g., nitrogen or argon)

Protocol:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phthalic acid (1 equivalent) and 10% Pd/C catalyst (0.05 equivalents).
- Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
- Add deuterium oxide (D2O) to the flask to dissolve the phthalic acid.
- Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 24-48 hours under an inert atmosphere.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the reaction mixture to remove the Pd/C catalyst.
- Remove the D₂O under reduced pressure to obtain solid Phthalic Acid-d4.



- To the dried Phthalic Acid-d4, add anhydrous toluene and heat to reflux with a Dean-Stark trap to azeotropically remove any remaining D₂O and induce dehydration to the anhydride.
- Once the theoretical amount of water has been collected, cool the reaction mixture.
- Remove the toluene under reduced pressure to yield crude Phthalic Anhydride-d4. The product can be further purified by recrystallization or sublimation if necessary.

Step 2: Esterification to form Diisopentyl Phthalate-d4

Materials:

- Phthalic Anhydride-d4 (from Step 1)
- Isopentyl alcohol (3-methyl-1-butanol)
- Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst
- Anhydrous toluene (optional, as solvent and for azeotropic water removal)
- Round-bottom flask
- Dean-Stark apparatus or reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Protocol:



- In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, combine Phthalic Anhydride-d4 (1 equivalent) and isopentyl alcohol (2.2 equivalents).
- If desired, add anhydrous toluene as a solvent.
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants).
- Heat the reaction mixture to reflux (typically 130-150 °C) and stir. Water will be formed during the reaction and collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected in the trap (typically 4-8 hours).
- Cool the reaction mixture to room temperature.
- If toluene was used, remove it using a rotary evaporator.
- Transfer the residue to a separatory funnel and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude **Diisopentyl Phthalate-d4**.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Physicochemical Properties of **Diisopentyl Phthalate-d4**



Property	Value
CAS Number	1346597-80-5[2]
Molecular Formula	C18H22D4O4[2]
Molecular Weight	310.42 g/mol [2]
Appearance	Clear, pale yellow oil[1]
Isotopic Purity	Typically ≥98 atom % D

Table 2: Expected Analytical Data for Diisopentyl Phthalate-d4

Analysis	Expected Results
¹ H NMR	The spectrum will be similar to non-deuterated DIPP, but the aromatic signals (typically around 7.5-7.7 ppm) will be absent or significantly reduced in intensity due to the deuterium substitution on the phthalate ring. The signals for the isopentyl chains will remain.
¹³ C NMR	The spectrum will be similar to non-deuterated DIPP. The signals for the deuterated aromatic carbons will be observed as triplets (due to C-D coupling) with reduced intensity.[3]
Mass Spectrometry (GC-MS)	The molecular ion peak will be observed at m/z 310, which is 4 mass units higher than the non-deuterated analog (m/z 306). A characteristic fragment ion corresponding to the protonated phthalic anhydride-d4 moiety at m/z 153 is expected.[4]
Purity (by GC-FID or HPLC)	≥98%

Applications in Research and Drug Development

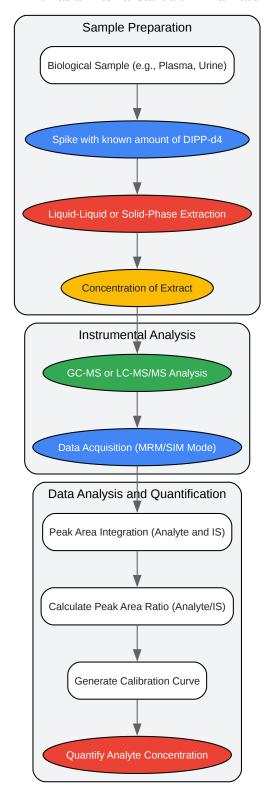


Diisopentyl Phthalate-d4 is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Diisopentyl Phthalate in various biological and environmental samples.

Application Workflow: Use as an Internal Standard in Pharmacokinetic Studies



Workflow for DIPP-d4 as an Internal Standard in Pharmacokinetic Studies



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Caption: Use of DIPP-d4 as an internal standard in pharmacokinetic studies.



In a typical pharmacokinetic study, a biological sample (e.g., plasma, urine) is spiked with a known amount of **Diisopentyl Phthalate-d4**.[5] The sample then undergoes an extraction procedure to isolate the analyte (DIPP) and the internal standard (DIPP-d4). The extract is subsequently analyzed by GC-MS or LC-MS/MS. By monitoring the specific mass transitions for both the native and the deuterated compound, the ratio of their peak areas can be used to accurately determine the concentration of DIPP in the original sample, even if there is some loss of material during sample processing. This approach is critical for obtaining reliable data in drug metabolism and toxicology research.[6]

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